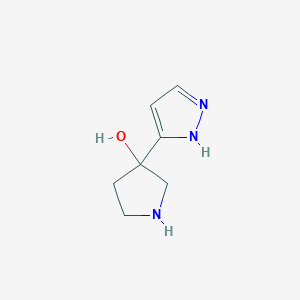

3-(1H-pyrazol-5-yl)pyrrolidin-3-ol

Description

Significance of Pyrrolidine (B122466) Frameworks in Bioactive Molecules and Drug Discovery

The stereogenicity of the carbon atoms within the pyrrolidine ring is a critical aspect of its utility. nih.govresearchgate.net The spatial orientation of substituents on the ring can lead to distinct stereoisomers, each potentially exhibiting a unique biological profile due to differential interactions with enantioselective proteins. nih.govresearchgate.net This allows for fine-tuning of a drug candidate's properties.

Furthermore, the pyrrolidine scaffold is a core component of numerous natural products, particularly alkaloids, which have demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. nih.gov The structural diversity and inherent bioactivity of pyrrolidine-containing molecules have solidified their importance in drug research and development, with numerous pyrrolidine-based drugs approved by the U.S. Food and Drug Administration (FDA). nih.govfrontiersin.org

Table 1: Examples of Bioactive Pyrrolidine-Containing Natural Products

| Compound Name | Biological Activity |

| Nicotine | Antioxidant, Anti-inflammatory, Antihyperglycemic |

| Scalusamides A | Antimicrobial, Antifungal |

| (R)-Bgugaine | Antimicrobial, Antifungal |

| 1,4-dideoxy-1,4-imino-d-ribitol | Anticancer |

| Aegyptolidine A | Anticancer |

Source: nih.gov

Role of Pyrazole (B372694) Moieties in Drug Discovery and Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is another cornerstone of medicinal chemistry. researchgate.netproquest.com It is a key structural component in a wide array of pharmaceuticals, demonstrating a broad spectrum of biological activities. nih.govrsc.orgglobalresearchonline.net Over the past few decades, a significant number of pyrazole-containing drugs have received FDA approval for treating a variety of clinical conditions. nih.govrsc.org

The unique physicochemical properties of the pyrazole core contribute to its success in drug design. nih.gov It can act as a bioisostere for an aryl group, often improving a compound's lipophilicity and solubility. nih.gov While the pyrazole ring itself may not always directly interact with the target protein, it can facilitate a more favorable binding orientation of the drug within the receptor's active site. nih.gov The ability of the N-unsubstituted pyrazole ring to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability compared to other five-membered heterocycles, further enhances its desirability as a pharmacophore. nih.govnih.gov

The versatility of the pyrazole scaffold is evident in its presence in drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, antipsychotic, and analgesic agents. nih.govmdpi.com The continuous discovery of new biological targets and the metabolic stability of the pyrazole nucleus suggest that its importance in drug discovery will continue to grow. nih.gov

Table 2: Examples of FDA-Approved Pyrazole-Containing Drugs and their Therapeutic Uses

| Drug Name | Therapeutic Use |

| Celecoxib | Anti-inflammatory |

| CDPPB | Antipsychotic |

| Difenamizole | Analgesic |

| Voxelotor | Sickle Cell Disease |

| Zanubrutinib | Anticancer |

| Erdafitinib | Anticancer |

| Baricitinib | Rheumatoid Arthritis, Alopecia, COVID-19 |

Rationale for Combining Pyrrolidine and Pyrazole Scaffolds in Compound Design

The integration of pyrrolidine and pyrazole scaffolds into a single hybrid molecule, such as 3-(1H-pyrazol-5-yl)pyrrolidin-3-ol, is a rational drug design strategy aimed at harnessing the synergistic benefits of both moieties. This approach is driven by the principle of molecular hybridization, where two or more pharmacophores are combined to create a new chemical entity with potentially improved affinity, selectivity, and pharmacokinetic properties.

The three-dimensional nature of the pyrrolidine ring can introduce conformational rigidity and specific spatial arrangements of substituents that can enhance binding to a biological target. nih.gov Simultaneously, the pyrazole moiety offers a metabolically stable aromatic system with versatile hydrogen bonding capabilities and the potential for various substituent modifications to fine-tune electronic and steric properties. nih.govnih.gov

The combination allows for the exploration of a wider chemical space and the creation of molecules with unique three-dimensional shapes and functionalities that may not be achievable with either scaffold alone. For instance, the hydroxyl group on the pyrrolidine ring in this compound can increase water solubility, a desirable property for drug candidates. nih.gov The development of synthetic methodologies that allow for the efficient construction of such hybrid scaffolds is crucial for advancing fragment-based drug discovery and creating novel therapeutic agents. acs.orgacs.org The strategic fusion of these two privileged scaffolds holds significant promise for the discovery of next-generation drugs targeting a wide range of diseases.

Structure

3D Structure

Propriétés

IUPAC Name |

3-(1H-pyrazol-5-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c11-7(2-4-8-5-7)6-1-3-9-10-6/h1,3,8,11H,2,4-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJLUJCXXFFAAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=CC=NN2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396999-92-0 | |

| Record name | 3-(1H-pyrazol-5-yl)pyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthesis and Chemical Derivatization of 3 1h Pyrazol 5 Yl Pyrrolidin 3 Ol

Retrosynthetic Analysis and Key Precursors for 3-(1H-pyrazol-5-yl)pyrrolidin-3-ol

A retrosynthetic analysis of this compound reveals that the molecule can be disconnected at the C-C bond linking the pyrazole (B372694) and pyrrolidine (B122466) rings. This suggests two primary synthetic routes: one where the pyrazole ring is constructed onto a pre-existing pyrrolidin-3-one derivative, and another where the pyrrolidine ring is formed from a precursor already containing the pyrazole moiety.

Key precursors for the synthesis of the pyrrolidine ring often include derivatives of proline or 4-hydroxyproline, which provide a readily available source of the chiral pyrrolidine scaffold. mdpi.comnih.gov For the pyrazole portion, common precursors are 1,3-dicarbonyl compounds or their synthetic equivalents, which can undergo cyclization with hydrazine (B178648) or its derivatives. nih.govbeilstein-journals.orgmdpi.com

Methodologies for Asymmetric Synthesis of Pyrrolidine Derivatives

The pyrrolidine ring is a prevalent structural motif in many biologically active compounds and serves as a crucial building block in organic synthesis. nih.gov The development of asymmetric methods to synthesize chiral pyrrolidines is therefore of great importance.

A powerful and atom-economical method for the enantioselective synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. rsc.orgmappingignorance.org This reaction can generate up to four new contiguous stereocenters with high regio- and stereoselectivity. mappingignorance.org The stereochemical outcome of the cycloaddition, leading to either exo or endo products, can often be controlled by the choice of the metal catalyst, with copper(I) and silver(I) complexes being commonly employed. mappingignorance.orgrsc.org The use of chiral ligands in conjunction with these metal catalysts is crucial for inducing high enantioselectivity. rsc.org

Table 1: Catalytic Systems in Asymmetric 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

| Catalyst System | Stereochemical Outcome | Reference |

| Cu(I) complex | exo adduct | mappingignorance.orgrsc.org |

| Ag(I) complex | endo adduct | mappingignorance.org |

| (R)-DM-BINAP/Cu(CH3CN)4BF4 | exo selectivity | rsc.org |

| Ag2CO3 | High diastereoselectivity | acs.org |

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, offering a metal-free and often more environmentally friendly alternative to traditional methods. nih.gov Chiral pyrrolidine-based organocatalysts, such as proline and its derivatives, are highly effective in promoting a variety of asymmetric transformations. nih.gov These catalysts can be employed in reactions like Michael additions and aldol (B89426) reactions to construct chiral pyrrolidine scaffolds with high enantioselectivity. metu.edu.tracs.org For instance, bifunctional squaramide catalysts have been successfully used in domino reactions to create complex spiro[pyrrolidine-pyrazolone] structures. rsc.org

Strategies for Constructing the Pyrazole Moiety

Pyrazoles are a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms that are widely found in compounds with diverse biological activities. nih.govwikipedia.orgresearchgate.net

The most common and classical method for synthesizing the pyrazole ring is the cyclocondensation reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. nih.govbeilstein-journals.orgmdpi.commdpi.com This reaction, often referred to as the Knorr pyrazole synthesis, can be performed under various conditions and allows for the introduction of a wide range of substituents onto the pyrazole ring. beilstein-journals.orgwikipedia.org For instance, the reaction of α,β-unsaturated ketones with hydrazines can also lead to the formation of pyrazoles, often proceeding through a pyrazoline intermediate that is subsequently oxidized. nih.gov Multicomponent reactions that generate the 1,3-dicarbonyl compound in situ have also been developed to streamline the synthesis of polysubstituted pyrazoles. nih.govbeilstein-journals.org

Table 2: Common Precursors for Pyrazole Synthesis via Cyclocondensation

| Precursor 1 | Precursor 2 | Product | Reference |

| 1,3-Diketone | Hydrazine | Substituted Pyrazole | beilstein-journals.orgmdpi.com |

| α,β-Unsaturated Aldehyde | Hydrazine | Pyrazole (after dehydrogenation) | wikipedia.org |

| Acetylacetone | Hydrazine | 3,5-Dimethylpyrazole | wikipedia.org |

| α,β-Unsaturated Ketone | Hydrazine | Pyrazoline (oxidizes to Pyrazole) | nih.gov |

1,3-Dipolar Cycloaddition Approaches for Pyrazole Formation

The 1,3-dipolar cycloaddition is a powerful and widely employed method for constructing the five-membered pyrazole ring. researchgate.netunisi.it This type of reaction involves the addition of a 1,3-dipole, such as a diazo compound or a nitrilimine, to a dipolarophile, typically an alkyne or an alkene. unisi.itchim.it The regioselectivity of this reaction is a critical aspect, determining the substitution pattern on the resulting pyrazole ring.

One common strategy involves the reaction of nitrilimines with suitable dipolarophiles. rsc.orgmdpi.com Nitrilimines, often generated in situ from hydrazonoyl halides, react with alkynes to yield substituted pyrazoles. The reaction's regioselectivity can be influenced by the electronic and steric properties of the substituents on both the nitrilimine and the alkyne.

Another versatile approach is the cycloaddition of diazo compounds with alkynes. unisi.it For instance, ethyl diazoacetate can react with various alkynes to produce pyrazole-3-carboxylates or pyrazole-4-carboxylates, depending on the reaction conditions and the nature of the alkyne. The use of catalysts, such as Lewis acids, can enhance the reaction rate and control the regioselectivity. unisi.it The reaction between diazo compounds and alkenes can also lead to the formation of pyrazolines, which can be subsequently oxidized to pyrazoles.

A notable example is the synthesis of pyrazolyl pyrrolidine derivatives through the reaction of substituted pyrazole aldehydes with benzyl (B1604629) ethyl glycinate, followed by an azomethine ylide cycloaddition. researchgate.net This method demonstrates the integration of 1,3-dipolar cycloaddition for the construction of complex heterocyclic systems containing both pyrazole and pyrrolidine rings.

Advanced Synthetic Protocols for Pyrazole Functionalization

Beyond the initial ring formation, advanced synthetic methods are employed to introduce a wide array of functional groups onto the pyrazole core. nih.govresearchgate.net These functionalizations are crucial for modulating the biological activity and physicochemical properties of the resulting molecules.

One key strategy is the use of multicomponent reactions (MCRs), which allow for the construction of complex pyrazole derivatives in a single step from three or more starting materials. nih.gov MCRs are highly efficient and offer a straightforward route to diverse libraries of compounds. For example, a one-pot synthesis of 1,3,5-substituted pyrazoles can be achieved from aldehydes, hydrazines, and terminal alkynes. nih.gov

Cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are invaluable tools for the functionalization of pre-formed pyrazole rings. mdpi.com Halogenated pyrazoles, which can be prepared through various methods, serve as versatile substrates for these reactions, enabling the introduction of aryl, alkyl, and alkynyl groups at specific positions on the pyrazole ring.

Furthermore, direct C-H functionalization has emerged as a powerful and atom-economical approach for pyrazole modification. This strategy avoids the need for pre-functionalized starting materials, allowing for the direct introduction of substituents onto the pyrazole core.

Integrated Synthetic Pathways Towards this compound

The synthesis of the target molecule, this compound, requires an integrated approach that combines the formation of both the pyrrolidine and pyrazole rings. A plausible retrosynthetic analysis would involve disconnecting the molecule into a pyrrolidine precursor and a pyrazole-forming reagent.

One potential pathway could start with a protected 3-oxopyrrolidine derivative. This ketone could then be reacted with a suitable pyrazole-containing organometallic reagent, such as a pyrazolyl lithium or Grignard reagent, to form the tertiary alcohol. The pyrazole moiety itself could be synthesized separately using the methods described in section 2.3.2.

Alternatively, the pyrazole ring could be constructed onto a pre-existing pyrrolidine scaffold. For instance, a pyrrolidine derivative bearing a suitable 1,3-dicarbonyl or equivalent functional group could be reacted with hydrazine or a substituted hydrazine to form the pyrazole ring. The hydroxyl group could be introduced before or after the pyrazole formation.

A multi-component reaction approach could also be envisioned, where precursors for both the pyrrolidine and pyrazole rings are combined in a single pot to generate the final product or a close precursor.

Post-Synthetic Modifications and Functionalization of the Core Scaffold

Once the this compound core is assembled, further modifications can be made to fine-tune its properties. nih.gov These modifications can be directed at the pyrrolidine nitrogen, the pyrrolidine ring itself, the pyrazole ring, or the hydroxyl group.

Modification of the Pyrrolidine Nitrogen and Ring

The secondary amine of the pyrrolidine ring is a prime site for functionalization. researchgate.net It can be readily N-alkylated, N-acylated, or N-arylated to introduce a wide variety of substituents. These modifications can significantly impact the molecule's polarity, basicity, and steric bulk, which in turn can influence its biological activity. For example, the introduction of a benzyl group or other lipophilic moieties can alter the compound's ability to cross cell membranes.

Modifications to the carbon framework of the pyrrolidine ring are also possible, although generally more complex. These could involve the introduction of substituents at other positions on the ring to explore the structure-activity relationship further.

Derivatization of the Pyrazole Ring and Nitrogen

The pyrazole ring offers multiple sites for derivatization. chim.itnih.govresearchgate.net The NH proton of the pyrazole can be substituted with various alkyl or aryl groups, leading to different N-substituted isomers. mdpi.com This substitution can affect the tautomeric equilibrium of the pyrazole ring and its hydrogen bonding capabilities.

The carbon atoms of the pyrazole ring can also be functionalized. chim.it Halogenation, nitration, and formylation are common electrophilic substitution reactions that can be performed on the pyrazole ring, providing handles for further transformations, such as cross-coupling reactions. mdpi.com For instance, a bromo-substituted pyrazole can be used in a Suzuki coupling to introduce an aryl group.

Table 1: Examples of Pyrazole Derivatization Reactions

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| 4-Bromo-1H-pyrazole | Arylboronic acid, Pd catalyst | 4-Aryl-1H-pyrazole | Suzuki Coupling |

| 1H-Pyrazole | Nitrating agent (e.g., HNO₃/H₂SO₄) | 4-Nitro-1H-pyrazole | Nitration |

| 1H-Pyrazole | Vilsmeier-Haack reagent | 1H-Pyrazole-4-carbaldehyde | Formylation |

Alterations at the Hydroxyl Group

The tertiary hydroxyl group is another key point for modification. It can be esterified or etherified to introduce various functional groups. Esterification with different carboxylic acids can produce a range of esters with varying lipophilicity and hydrolytic stability. Etherification, for example, by Williamson ether synthesis, can introduce alkyl or aryl ethers.

The hydroxyl group can also be replaced with other functional groups through nucleophilic substitution reactions, although this may require activation of the hydroxyl group, for instance, by converting it into a good leaving group like a tosylate or mesylate.

Purification and Characterization Techniques for Synthetic Intermediates and Final Compounds

The successful synthesis of this compound and its precursors relies on rigorous purification and characterization methods to ensure the identity, purity, and structural integrity of the compounds. Following chemical reactions, the crude products are typically mixtures containing the desired compound, unreacted starting materials, reagents, and by-products. Therefore, effective purification is a critical step before structural confirmation. A combination of chromatographic and non-chromatographic methods is employed, followed by a suite of spectroscopic and analytical techniques for comprehensive characterization.

Purification Methodologies

The purification strategy is chosen based on the physical and chemical properties (e.g., polarity, solubility, volatility, crystalline nature) of the target compound and its impurities.

Chromatography: Column chromatography is a fundamental technique for the purification of synthetic intermediates and the final this compound compound. This method separates compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) while being carried by a mobile phase (a solvent or solvent mixture). By carefully selecting the solvent system, compounds with different polarities can be effectively isolated.

Crystallization: For solid compounds, crystallization is a powerful purification technique. This involves dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool slowly. The desired compound preferentially forms a crystalline lattice, leaving impurities behind in the solvent. For instance, in the synthesis of related pyrazole derivatives, crystallization from solvents like ethanol (B145695) has been used to obtain pure products. nih.gov

Distillation: For volatile liquid intermediates or to remove solvents, distillation is employed. Techniques such as azeotropic distillation can be specifically used to remove water from reaction mixtures, which is crucial for moisture-sensitive reactions. google.com

Filtration and Extraction: Simple filtration is used to separate solid products from liquid reaction mixtures. google.com Liquid-liquid extraction is a standard workup procedure to separate the product from a reaction mixture based on its solubility in two immiscible liquid phases, such as an organic solvent and an aqueous solution. mdpi.com

Characterization Techniques

Once purified, the identity and structure of the compounds are confirmed using various analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the molecular structure of organic compounds. ¹H NMR provides information about the number of different types of protons and their neighboring environments, while ¹³C NMR details the carbon skeleton of the molecule. The expected chemical shifts for this compound would be based on the distinct electronic environments of the pyrazole and pyrrolidine rings. nih.govmdpi.com

| Proton (¹H) / Carbon (¹³C) | Structure Fragment | Expected Chemical Shift (δ, ppm) (General) | Description |

| ¹H | Pyrrolidine CH₂ | 2.5 - 3.5 | Protons on the carbons adjacent to the nitrogen atom in the pyrrolidine ring. |

| ¹H | Pyrrolidine NH | 1.5 - 4.0 | A broad singlet for the secondary amine proton, which is exchangeable with D₂O. |

| ¹H | Pyrazole CH | 6.0 - 7.5 | Protons attached to the pyrazole ring. nih.gov |

| ¹H | Pyrazole NH | 10.0 - 13.0 | A broad singlet for the pyrazole N-H proton. |

| ¹H | Tertiary Alcohol OH | 2.0 - 5.0 | A broad singlet for the hydroxyl proton, exchangeable with D₂O. |

| ¹³C | Pyrrolidine CH₂ | 40 - 60 | Carbons of the pyrrolidine ring. |

| ¹³C | C-OH | 65 - 80 | The tertiary carbon atom bonded to the hydroxyl group. |

| ¹³C | Pyrazole CH/C | 100 - 150 | Carbon atoms within the aromatic pyrazole ring. nih.gov |

This table presents generalized expected chemical shift ranges. Actual values are dependent on the solvent and specific electronic environment.

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio (m/z) of the molecule, which helps in confirming its molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The predicted collision cross-section (CCS) values provide information on the ion's size and shape in the gas phase. uni.luuni.lu

| Adduct | m/z (mass/charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 154.09749 | 132.3 |

| [M+Na]⁺ | 176.07943 | 139.2 |

| [M-H]⁻ | 152.08293 | 131.1 |

| [M+K]⁺ | 192.05337 | 136.1 |

| [M+H-H₂O]⁺ | 136.08747 | 125.0 |

Data sourced from predicted values for this compound. uni.lu

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, key absorptions would indicate the presence of O-H, N-H, and C-N bonds. nih.govmdpi.com

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) (General) |

| Alcohol | O-H stretch | 3200 - 3600 (broad) |

| Amine | N-H stretch | 3300 - 3500 (moderate) |

| Alkane | C-H stretch | 2850 - 3000 |

| Amine | C-N stretch | 1020 - 1250 |

| Aromatic Ring | C=C stretch | 1400 - 1600 |

Elemental Analysis: This technique determines the elemental composition (percentage of carbon, hydrogen, nitrogen, etc.) of a pure sample. The experimentally found values are compared with the calculated theoretical values for the proposed molecular formula to support the structural assignment. mdpi.com

Melting Point (mp) Determination: For crystalline solid compounds, the melting point is a crucial physical property that indicates purity. A sharp melting point range typically signifies a pure compound, whereas a broad range suggests the presence of impurities. nih.govsigmaaldrich.com

X-ray Crystallography: For compounds that can be grown as single crystals, X-ray diffraction analysis provides unambiguous proof of structure by determining the precise arrangement of atoms in three-dimensional space. researchgate.net

Iii. Molecular Target Identification and Engagement Studies of 3 1h Pyrazol 5 Yl Pyrrolidin 3 Ol

High-Throughput Screening Approaches for Target Discovery

No publicly available studies were identified that describe the use of high-throughput screening (HTS) approaches to discover the molecular targets of 3-(1H-pyrazol-5-yl)pyrrolidin-3-ol. HTS campaigns typically involve screening large libraries of compounds against a specific biological target or in a phenotypic assay, but no such data has been published for this particular compound.

Ligand-Based Target Deconvolution Methodologies

There is no information in the scientific literature regarding the application of ligand-based target deconvolution methodologies to identify the biological targets of this compound. These methods, which often use computational approaches based on the similarity of the compound to ligands with known targets, have not been described in the context of this molecule.

Biophysical Techniques for Assessing Protein-Ligand Interactions

No research findings were found that detail the use of biophysical techniques to assess the interaction between this compound and any protein targets. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Nuclear Magnetic Resonance (NMR) spectroscopy, which are standard for characterizing binding affinity and thermodynamics, have not been reported in studies involving this compound.

Biochemical Assays for Enzyme Inhibition or Receptor Binding

There are no published biochemical assay data detailing the inhibitory activity of this compound against any specific enzymes or its binding affinity to any receptors. Consequently, key parameters such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for this compound are not available in the public domain.

Cellular Target Engagement Assays in Model Systems

No studies were identified that have utilized cellular target engagement assays to confirm the interaction of this compound with its potential targets within a cellular environment. Methods like the Cellular Thermal Shift Assay (CETSA), which measures target protein stabilization upon ligand binding in intact cells, have not been reported for this compound.

Proteomic Profiling and Affinity Capture Strategies for Target Validation

Information regarding the use of proteomic profiling or affinity capture strategies to validate the molecular targets of this compound is not available. Techniques such as affinity chromatography using the compound as bait to pull down interacting proteins from cell lysates have not been described in published research.

Iv. Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Design and Synthesis of Analogs for SAR Exploration

The systematic investigation of SAR necessitates the design and synthesis of a diverse library of analogs. The chemical tractability of the pyrazole (B372694) and pyrrolidine (B122466) rings allows for extensive modifications. Synthetic strategies often involve the construction of the heterocyclic core followed by the introduction of various substituents. For instance, novel pyrazolidine-3,5-dione (B2422599) derivatives can be synthesized with high yields using magnesium(II) acetylacetonate (B107027) as a catalyst in an aqueous medium. nih.gov Another common approach is the multi-component reaction (MCR) process, which has been utilized to create nih.govnih.govanalchemres.orgtriazolo[3,4-b] nih.govanalchemres.orgnih.govthiadiazines that can be subsequently converted to pyrazole-containing moieties. researcher.life

Furthermore, 3,4,5-substituted pyrazole derivatives have been synthesized starting from 3-benzoyl propionic acid derivatives. uni.lu The synthesis of 4-arylazo-3,5-diamino-1H-pyrazole derivatives has also been reported, providing a basis for SAR studies by varying the substitution pattern on the phenyl ring. analchemres.org These synthetic methodologies enable the exploration of a wide chemical space, which is fundamental to understanding the structural requirements for biological activity.

A variety of analogs based on the 3-(1H-pyrazol-5-yl)pyrrolidin-3-ol scaffold have been synthesized to probe the SAR. The following table summarizes some of the key analog classes and their synthetic approaches.

| Analog Class | Synthetic Starting Materials | Key Reactions |

| Pyrazolidine-3,5-diones | Pyrazole-1-carbothiohydrazide, 2-oxo-N'-arylpropanehydrazonoyl chloride | Mg(II) acetylacetonate-catalyzed reaction |

| 3,4,5-Substituted Pyrazoles | 3-Benzoyl propionic acid derivatives | Cyclization with hydrazines |

| 4-Arylazo-3,5-diamino-1H-pyrazoles | Aniline derivatives | Diazotization and coupling |

| Pyrazolyl 1,3,4-thiadiazines | Pyrazole-1-carbothiohydrazide, 3-bromoacetylcoumarin | Regioselective cyclization |

Impact of Pyrrolidine Ring Substitutions on Activity and Selectivity

The pyrrolidine ring is a versatile scaffold in drug discovery due to its three-dimensional nature and the ability to introduce stereocenters. nih.gov Substitutions on the pyrrolidine ring of this compound analogs can significantly influence their biological activity and selectivity. nih.gov

The position and nature of substituents on the pyrrolidine ring are critical. For example, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position of the pyrrolidine ring resulted in better in vitro potency. nih.gov The basicity of the pyrrolidine nitrogen can be modulated by substituents at the C-2 position, which can in turn affect interactions with the biological target. nih.gov

The stereochemistry of the substituents on the pyrrolidine ring also plays a pivotal role. The non-planar, puckered conformation of the pyrrolidine ring means that substituents can adopt different spatial orientations, leading to distinct biological profiles. nih.gov For instance, in a series of diphenyloxazole derivatives containing a pyrrolidine ring, the (R,R)-isomer displayed high potency and agonist efficacy at the IP receptor. nih.gov

The following table illustrates the impact of pyrrolidine ring substitutions on the activity of related compounds.

| Substitution Position | Substituent Type | Effect on Activity/Selectivity | Reference |

| C-3 | Fluorophenyl | Increased in vitro potency | nih.gov |

| C-4 | Heteroaromatic groups | Activity influenced by number and position of nitrogen atoms | nih.gov |

| C-2 | Charged substituents | Strong effect on basicity | nih.gov |

| Stereocenter | (R,R)-configuration | High potency and agonist efficacy | nih.gov |

Influence of Pyrazole Ring Modifications on Binding and Potency

The pyrazole ring is a key pharmacophoric element in many biologically active molecules, including protein kinase inhibitors. nih.gov Modifications to the pyrazole ring in the this compound scaffold have a profound impact on binding affinity and potency. nih.gov

Substitutions at different positions of the pyrazole ring can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with the target protein. For instance, in a series of Cdc7 inhibitors, the introduction of a methyl group on the pyrazole ring significantly enhanced potency. nih.gov The position of substitution is also crucial; in the development of AurB inhibitors, a pyrazole ring substituted at position 4 yielded the best results. nih.gov

Furthermore, the pyrazole ring can engage in various non-covalent interactions, such as hydrogen bonds and π-π stacking, which are critical for binding. Docking studies have shown that the pyrazole moiety can fit into specific regions of the enzyme's active site, such as the extended-hinge region. nih.gov The aromatic character of the pyrazole ring allows for electrophilic substitution at position 4, while positions 3 and 5 are more susceptible to nucleophilic attack, providing avenues for diverse chemical modifications. nih.gov

The table below summarizes the effects of modifications to the pyrazole ring on biological activity.

| Modification | Example | Impact on Binding/Potency | Reference |

| C-3(5) Substitution | Phenyl vs. Methyl/Benzyl (B1604629) | Diphenyl substitution showed high inhibitory activity | uni.lu |

| N-1 Substitution | Methyl | Chosen for higher cell potency and metabolic stability in some series | nih.gov |

| C-4 Substitution | Arylazo group | Potent anti-biofilm activity | analchemres.org |

| Ring Fusion | Pyrazolo[3,4-b]pyridine | Potent tubulin polymerization inhibitors |

Role of the Hydroxyl Group in Molecular Interactions

The tertiary hydroxyl group at the C-3 position of the pyrrolidine ring is a key functional group that can significantly influence the molecular interactions of this compound and its analogs. This hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to form crucial interactions with amino acid residues in the binding site of a target protein. nih.gov

In the context of drug design, the introduction or removal of a hydroxyl group can have a dramatic effect on biological activity. For example, in studies of the vitamin D receptor, specific hydroxyl groups on the ligand were found to form hydrogen bonds with key residues, and mutation of these residues led to a significant decrease in binding affinity. nih.gov Therefore, the hydroxyl group of this compound is likely a critical anchor point for binding to its biological target.

Stereochemical Effects on Biological Activity and Target Selectivity

Chirality and stereochemistry are fundamental to the biological activity of many pharmaceutical compounds, as biological systems are inherently chiral. For analogs of this compound, the stereochemistry at the C-3 position of the pyrrolidine ring, as well as any other chiral centers, can have a profound effect on their interaction with biological targets.

Different stereoisomers of a molecule can exhibit vastly different pharmacological activities, with one enantiomer often being significantly more potent than the other. This is because the spatial arrangement of atoms in a chiral molecule determines how it fits into the three-dimensional binding site of a protein. For example, in a study of nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereoselective uptake and target binding are crucial.

| Compound Series | Stereoisomer | Biological Activity | Reference |

| 3-Br-acivicin derivatives | (5S, αS) | Significant antiplasmodial activity | |

| Diphenyloxazole derivatives | (R,R) | High potency and agonist efficacy | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) are computational tools used to correlate the chemical structure of compounds with their biological activity. These models can provide valuable insights into the structural requirements for activity and guide the design of more potent and selective analogs.

For pyrrolidine-based compounds, 3D-QSAR studies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. These methods generate predictive models based on the steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a series of molecules. The resulting contour maps provide a visual representation of the regions around the molecule where modifications are likely to enhance or diminish activity.

For example, a 3D-QSAR study on 1,3,4-trisubstituted pyrrolidine-based CCR5 receptor inhibitors yielded robust models with good predictive power. The CoMSIA model, which incorporated steric, electrostatic, hydrogen bond, and hydrophobic fields, provided insights into the prospective binding modes of these inhibitors. Such models can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates.

V. Computational Chemistry and Molecular Modeling Studies of 3 1h Pyrazol 5 Yl Pyrrolidin 3 Ol

Conformational Analysis and Energy Landscapes

Studies on related pyrazole (B372694) derivatives have shown that the presence of substituents can significantly influence the conformational preferences and the energy barrier to rotation around single bonds. researchgate.net For 3-(1H-pyrazol-5-yl)pyrrolidin-3-ol, the key dihedral angles to consider are those defining the orientation of the pyrazole ring relative to the pyrrolidine (B122466) ring and the orientation of the hydroxyl group. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to calculate the potential energy surface of the molecule as a function of these dihedral angles. This allows for the identification of local and global energy minima, which correspond to the most probable conformations of the molecule in solution. The presence of the ester group adjacent to a methyl group in a pyrazole ring system, for instance, results in a flexible hydrogen bond that can rotate to generate conformational isomers. researchgate.net While in a solution state this rotation may be too rapid to predict a specific conformation, in a condensed solid state, the existence of distinct conformations can be predicted. researchgate.net

Molecular Docking Simulations with Identified Protein Targets

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to screen for potential drug candidates by predicting the binding affinity and mode of interaction of a small molecule with a protein target. The pyrazole scaffold is a well-known pharmacophore found in many kinase inhibitors. nih.gov Consequently, molecular docking studies of this compound and its derivatives have been performed against a variety of protein kinases implicated in diseases such as cancer.

Docking studies of pyrazole derivatives have been conducted with several protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.gov These studies have shown that pyrazole derivatives can bind deeply within the ATP-binding pocket of these kinases, forming key hydrogen bond interactions with hinge region residues, which is a critical interaction for kinase inhibition. nih.govmdpi.com For instance, certain pyrazole derivatives have shown minimum binding energies of -10.09, -8.57, and -10.35 kJ/mol with VEGFR-2, Aurora A, and CDK2, respectively. nih.gov

The this compound scaffold, with its hydrogen bond donors (NH of pyrazole and pyrrolidine, and the OH group) and acceptor (N of pyrazole), is well-suited to interact with the typical features of a kinase ATP-binding site. The pyrrolidine ring also provides a three-dimensional structure that can explore the pharmacophore space efficiently. nih.gov

Table 1: Representative Molecular Docking Results of Pyrazole Derivatives with Protein Kinase Targets

| Compound Class | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| Pyrazole Derivatives | VEGFR-2 | 2QU5 | -10.09 | Cys919, Asp1046 |

| Pyrazole Derivatives | Aurora A | 2W1G | -8.57 | Ala213, Leu263 |

| Pyrazole Derivatives | CDK2 | 2VTO | -10.35 | Leu83, Lys33 |

| Pyrazole-imidazoline hybrid | Trypanosoma cruzi cysteine protease | - | - | Cys25, His159 |

| Pyrazoline Derivatives | PI3K | - | -7.85 | Val851, Ser774 |

Note: The docking scores and interacting residues are for representative compounds from the cited studies and not specifically for this compound.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are used to assess the stability of the predicted binding pose from docking and to understand the detailed molecular interactions that contribute to binding affinity. rsc.org

For pyrazole-based kinase inhibitors, MD simulations have been employed to study the stability of the ligand-protein complex. nih.govresearchgate.net A study on pyrazole derivatives as RET kinase inhibitors showed that the ligand and protein reached a stable conformation during a 100 ns simulation, with the root mean square deviation (RMSD) of the protein backbone stabilizing over time. nih.gov Such simulations can reveal the persistence of key hydrogen bonds and hydrophobic interactions identified in docking, providing greater confidence in the predicted binding mode. mdpi.com The analysis of root mean square fluctuation (RMSF) can also identify flexible regions of the protein and ligand, which can be important for understanding the binding process.

De Novo Drug Design Approaches Utilizing the Scaffold

The this compound structure represents a valuable scaffold for de novo drug design. nih.gov This computational approach involves the generation of novel molecular structures with desired pharmacological properties, often starting from a known active scaffold. mdpi.com The pyrazole-pyrrolidinol scaffold can be used as a starting point to design new molecules with improved potency, selectivity, and pharmacokinetic properties.

By using the scaffold as a core, various substituents can be computationally added and evaluated for their ability to enhance binding to a specific target. rjsocmed.com For example, different functional groups can be attached to the pyrrolidine ring or the pyrazole nucleus to explore new interactions within the target's binding site. Deep learning-based generative models have emerged as powerful tools for scaffold-based de novo design, allowing for the creation of diverse and novel chemical entities. rjsocmed.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. nih.gov For this compound, a pharmacophore model would typically include hydrogen bond donors, hydrogen bond acceptors, and hydrophobic features.

Once a pharmacophore model is developed based on the structure of this compound and its known interactions with a target, it can be used for virtual screening of large compound libraries. epa.govnih.gov This process involves searching for other molecules in the database that match the pharmacophore model. core.ac.uk This is an efficient way to identify novel and structurally diverse compounds with a high probability of being active against the target of interest. Pharmacophore models for pyrazole-based inhibitors have been successfully used to identify new inhibitors of targets like EGFR tyrosine kinase. nih.govnih.gov

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In addition to predicting biological activity, computational methods are crucial for evaluating the drug-likeness and ADME properties of a compound. nih.gov These properties determine the bioavailability and in vivo behavior of a drug candidate. For this compound, various ADME parameters can be predicted using in silico models. nih.gov

Publicly available data from databases like PubChem provide predicted ADME and physicochemical properties. uni.lu These predictions are based on the chemical structure of the compound and are calculated using various models.

Table 2: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C7H11N3O |

| Molecular Weight | 153.18 g/mol |

| XLogP3 | -1.1 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 68.8 Ų |

| Water Solubility | 145 g/L |

| GI Absorption | High |

| BBB Permeant | No |

Source: PubChem CID 45489935. These are computationally predicted values.

These predicted properties suggest that this compound is likely to have good water solubility and high gastrointestinal absorption. The predicted inability to cross the blood-brain barrier (BBB) could be advantageous for targeting peripheral proteins without causing central nervous system side effects. In silico studies on other pyrazole derivatives have also been used to predict their drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, helping to prioritize compounds for synthesis and further testing. researchgate.netidaampublications.in

Vi. Preclinical in Vitro and in Vivo Mechanistic Studies

Cellular Assay Systems for Mechanistic Elucidation (e.g., pathway analysis in cell lines)

There are no published studies detailing the use of cellular assay systems to elucidate the mechanism of action of 3-(1H-pyrazol-5-yl)pyrrolidin-3-ol. Research on related pyrazole-containing compounds has explored various signaling pathways, but this information cannot be directly attributed to the specific molecule .

High-Content Imaging for Cellular Phenotype Analysis

No literature is available that describes the use of high-content imaging techniques to analyze cellular phenotypes in response to treatment with this compound.

Gene Expression and Proteomic Profiling in Response to Compound Treatment in Model Systems

Information regarding gene expression or proteomic profiling in any model system following exposure to this compound is not available in the public scientific record.

Target Occupancy Studies in Animal Models (Focus on molecular mechanisms)

There are no published in vivo studies reporting on the target occupancy of this compound in animal models. Such studies are crucial for understanding how a compound interacts with its intended biological target in a whole-organism context.

Investigations into Off-Target Interactions and Selectivity Profiles in Preclinical Models

No data are available concerning the selectivity profile or potential off-target interactions of this compound in any preclinical model.

Vii. Analytical Method Development for Research Applications of 3 1h Pyrazol 5 Yl Pyrrolidin 3 Ol

Advanced Chromatographic Techniques (e.g., HPLC-MS, UPLC-MS/MS) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UPLC) with tandem mass spectrometry (MS/MS), are indispensable tools for the purity assessment and quantification of 3-(1H-pyrazol-5-yl)pyrrolidin-3-ol. These techniques offer high resolution, sensitivity, and specificity, allowing for the separation and detection of the main compound from starting materials, by-products, and other impurities.

A typical HPLC-MS method for the analysis of this compound would involve a reversed-phase C18 column. The mobile phase would likely consist of a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.govmdpi.com The mass spectrometer, operating in electrospray ionization (ESI) positive mode, would be set to monitor for the protonated molecule [M+H]⁺ of this compound, which has a predicted m/z of 154.0975. uni.lu

UPLC-MS/MS provides even greater sensitivity and selectivity, making it ideal for the quantification of trace-level impurities. researchgate.netresearchgate.net In a UPLC-MS/MS setup, specific precursor-to-product ion transitions for this compound and its potential impurities would be monitored in Multiple Reaction Monitoring (MRM) mode. This approach minimizes matrix effects and allows for accurate quantification even in complex sample matrices. nih.gov

Spectroscopic Methods for Structural Elucidation (e.g., High-Resolution NMR, X-ray Crystallography)

The unambiguous determination of the chemical structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

High-resolution NMR spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular framework. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrrolidine (B122466) and pyrazole (B372694) rings. chemicalbook.comresearchgate.netchemicalbook.com The chemical shifts, coupling constants, and integration of these signals would help to confirm the connectivity of the atoms. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further elucidate the proton-proton and proton-carbon correlations, respectively.

X-ray crystallography offers the most definitive structural evidence by providing a three-dimensional map of the electron density in a single crystal of the compound. nih.gov To perform this analysis, a suitable single crystal of this compound must be grown. nih.gov The resulting crystal structure would reveal the precise bond lengths, bond angles, and stereochemistry of the molecule, confirming the connectivity of the pyrazole and pyrrolidine rings and the position of the hydroxyl group. mdpi.commdpi.com While no specific crystal structure for this compound is publicly available, data from related pyrazole structures can provide expected bond lengths and angles. researchgate.net

Chiral Separation Techniques for Enantiomeric Purity Determination

Given that this compound possesses a chiral center at the C3 position of the pyrrolidine ring, it can exist as a pair of enantiomers. In many pharmaceutical applications, it is crucial to separate and characterize the individual enantiomers, as they may exhibit different pharmacological activities. Chiral HPLC is the most common technique for determining the enantiomeric purity of such compounds. nih.govnih.gov

The separation of the enantiomers of this compound would typically be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including those with pyrazole moieties. mz-at.demdpi.com The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695). The differential interaction of the enantiomers with the chiral stationary phase leads to their separation, allowing for the determination of the enantiomeric excess (ee) of a given sample.

Stability Studies under Research-Oriented Conditions

Understanding the stability of this compound is critical for its handling, storage, and application in further research. Stability studies under research-oriented conditions involve subjecting the compound to various stress factors to identify potential degradation pathways and degradants.

Viii. Future Research Directions and Potential Chemical Biology Applications

Development of Chemical Probes and Affinity Reagents for Target Validation

The structure of 3-(1H-pyrazol-5-yl)pyrrolidin-3-ol is well-suited for derivatization into chemical probes and affinity reagents. These tools are instrumental for target identification and validation. The secondary amine of the pyrrolidine (B122466) ring, the pyrazole (B372694) N-H, and the tertiary alcohol provide multiple handles for chemical modification.

Future work could focus on synthesizing analogs where these functional groups are appended with reporter tags such as fluorophores, biotin (B1667282), or photo-affinity labels. For instance, acylation of the pyrrolidine nitrogen or etherification of the tertiary alcohol could introduce a linker for attaching a biotin moiety. Such biotinylated probes could be used in pull-down assays with cell lysates to isolate and identify specific protein binding partners, thereby validating the biological targets of the parent compound. Similarly, incorporating a photoreactive group like a diazirine or benzophenone (B1666685) would enable covalent cross-linking to target proteins upon UV irradiation, facilitating more robust target identification.

Integration into Fragment-Based Drug Discovery (FBDD) or DNA-Encoded Library (DEL) Screens

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules, or "fragments," against a biological target. nih.gov These fragments typically adhere to the "Rule of Three" (Ro3), which guides the selection of compounds with favorable properties for binding and subsequent optimization. nih.gov this compound aligns well with these principles, making it an attractive candidate for FBDD campaigns.

Table 1: Physicochemical Properties of this compound and the "Rule of Three"

| Property | "Rule of Three" Guideline | This compound Value |

|---|---|---|

| Molecular Weight | ≤ 300 Da | ~153.18 Da uni.lu |

| cLogP | ≤ 3 | -1.1 (Predicted) uni.lu |

| Hydrogen Bond Donors | ≤ 3 | 3 (two N-H, one O-H) uni.lu |

The compound's low molecular weight and favorable hydrogen bonding capacity make it an ideal starting point for fragment screening. nih.gov Its rigid pyrazole ring combined with the non-planar, sp³-rich pyrrolidine ring provides a defined three-dimensional shape to explore protein binding pockets. researchgate.netresearchgate.net

Furthermore, this compound is a valuable building block for DNA-Encoded Library (DEL) technology. nih.govnih.gov DEL platforms enable the screening of vast chemical libraries, often containing billions of unique molecules, by tagging each compound with a unique DNA barcode. digitellinc.comsigmaaldrich.com The pyrazolyl-pyrrolidinol core can be incorporated into a DEL synthesis workflow, where the reactive nitrogen atoms of the pyrazole and pyrrolidine rings can be functionalized in a combinatorial fashion with diverse chemical moieties, rapidly generating a large library of related but distinct molecules for screening against various protein targets. nih.gov

Potential as a Scaffolding Unit for Diverse Compound Library Synthesis

In medicinal chemistry, a scaffold is a core chemical structure to which various functional groups can be attached to create a library of related compounds. The pyrrolidine ring is a widely used scaffold due to its three-dimensional nature and its prevalence in biologically active molecules. researchgate.net Likewise, the pyrazole ring is considered a "privileged" scaffold, appearing in numerous compounds with diverse pharmacological activities. nih.govmdpi.com

The fusion of these two important heterocyclic systems in this compound creates a novel and synthetically versatile scaffold. sigmaaldrich.com This scaffold offers multiple points for diversification. Researchers can explore substitutions at the pyrazole nitrogen, the pyrrolidine nitrogen, and other positions on the pyrazole ring. This allows for the systematic synthesis of compound libraries with a wide range of chemical and physical properties, which can be screened for various biological activities. mdpi.com The inherent 3D geometry of the pyrrolidine component ensures that the resulting libraries effectively sample chemical space, increasing the probability of identifying hits against challenging targets. researchgate.net

Exploration of Novel Synthetic Pathways and Analog Generation

While the core structure is defined, future research will benefit from the development of novel and efficient synthetic pathways to generate a wide array of analogs. Established synthetic methodologies for both pyrazoles and pyrrolidines can be adapted and combined. For instance, multicomponent reactions could be explored to construct the core scaffold in a single step from simpler starting materials. mdpi.com

Analog generation can proceed by systematically modifying different parts of the molecule to establish a structure-activity relationship (SAR).

Table 2: Potential Strategies for Analog Generation

| Modification Site | Synthetic Strategy | Potential New Functionality |

|---|---|---|

| Pyrrolidine Nitrogen | N-alkylation, N-acylation, Reductive amination | Introduction of alkyl, aryl, acyl, or heterocyclic groups to modulate solubility and target interactions. |

| Pyrazole Ring | N-alkylation/arylation of the unsubstituted nitrogen | Exploration of interactions in different binding pockets; modulation of pKa. |

| Pyrazole Ring C-H | C-H activation, Halogenation followed by cross-coupling (e.g., Suzuki, Buchwald-Hartwig) | Introduction of diverse substituents (e.g., phenyl, amino, alkoxy groups) to fine-tune potency and selectivity. google.com |

These synthetic explorations will be crucial for optimizing the properties of initial hit compounds derived from screening campaigns. nih.govrsc.org

Deepening Mechanistic Understanding through Advanced Omics Technologies

Should this compound or its derivatives demonstrate compelling activity in phenotypic screens, a significant future direction will be to elucidate their mechanism of action. Advanced "omics" technologies, such as proteomics, transcriptomics, and metabolomics, are powerful tools for this purpose.

For example, if a compound from this scaffold shows an anti-proliferative effect in a cancer cell line, quantitative proteomics (e.g., using SILAC or TMT labeling) could be employed to identify changes in protein expression levels upon treatment. This can reveal entire biological pathways that are perturbed by the compound. Thermal proteome profiling (TPP) could directly identify the protein targets by measuring changes in protein thermal stability upon compound binding. This unbiased approach can uncover novel targets and mechanisms that would be missed by traditional hypothesis-driven research.

Role in Phenotypic Screening and Hit-to-Lead Optimization in Early Drug Discovery

Phenotypic screening, which identifies compounds that produce a desired effect in a cell- or organism-based model without prior knowledge of the target, has seen a resurgence in drug discovery. mdpi.com The structural and physicochemical properties of this compound make it and its derivatives suitable candidates for such screens. Its three-dimensional shape and hydrogen bonding capabilities provide opportunities for novel interactions with biological targets.

If identified as a "hit" in a phenotypic screen, the compound would enter the hit-to-lead optimization phase. upmbiomedicals.com This iterative process involves synthesizing and testing analogs to improve potency, selectivity, and drug-like properties (e.g., metabolic stability, solubility). sk.runih.gov The synthetic strategies outlined in section 8.4 would be directly applicable here. For example, if a hit shows moderate potency, medicinal chemists would systematically create analogs by modifying the scaffold to build a structure-activity relationship (SAR), guiding the design of more potent and selective lead compounds. researchgate.net The ultimate goal is to refine an initial hit into a preclinical candidate with a well-balanced profile of efficacy and safety. upmbiomedicals.com

Q & A

Q. What are the established synthetic routes for 3-(1H-pyrazol-5-yl)pyrrolidin-3-ol, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions involving pyrrolidine precursors and pyrazole derivatives. Key steps include:

- Reagent Selection : Use diazomethane or chloranil for sulfonation or dehydrogenation of intermediates, as demonstrated in pyrazole-functionalized heterocycle syntheses .

- Solvent Optimization : Dichloromethane or xylene under reflux (25–30 hours) improves reaction efficiency for sulfonated pyrrole intermediates .

- Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from methanol/2-propanol enhances purity .

- Yield Optimization : Lower reaction temperatures (–20°C to –15°C) stabilize reactive intermediates, while triethylamine acts as a base to mitigate side reactions .

Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?

Methodological Answer:

- NMR Analysis : Use deuterated DMSO or CDCl₃ to resolve signals for the pyrrolidine hydroxyl group (δ ~4.5–5.5 ppm) and pyrazole protons (δ ~6.5–7.5 ppm). Compare with structurally analogous compounds like (S)-1-(pyridin-2-yl)pyrrolidin-3-ol to assign stereochemistry .

- X-ray Crystallography : Co-crystallize with heavy atoms (e.g., chlorine derivatives) to resolve the 3D configuration of the hydroxyl-pyrrolidine-pyrazole core, as demonstrated for related pyrazolylmethanones .

- Mass Spectrometry : Confirm molecular weight (164.20 g/mol for the base structure) via high-resolution ESI-MS, referencing PubChem data .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound, such as unexpected splitting in NMR spectra?

Methodological Answer:

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can identify tautomeric equilibria or hindered rotation in the pyrazole ring. For example, pyrazole NH protons may exhibit exchange broadening at room temperature, requiring low-temperature studies (e.g., –40°C) .

- Solvent Polarity : Use deuterated water or DMF to assess hydrogen-bonding interactions that influence chemical shifts. Compare with data from analogs like 3-(3-chlorophenyl)-1H-pyrazole to isolate electronic effects .

- Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts, helping assign ambiguous peaks .

Q. What computational strategies predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify reactive sites. The pyrrolidine hydroxyl group (high electron density) is prone to electrophilic attack, while the pyrazole ring (π-deficient) may undergo nucleophilic substitution .

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., acetonitrile) to predict reaction pathways for sulfonation or alkylation, aligning with experimental protocols in .

- Database Mining : Cross-reference with the REAXYS or BKMS_METABOLIC databases to identify analogous reactions (e.g., pyrazolyl-pyrrolidines in medicinal chemistry) .

Q. How can researchers design experiments to study the biological activity of this compound, particularly its interaction with enzymes?

Methodological Answer:

- Enzyme Inhibition Assays : Screen against kinase or phosphatase targets using fluorescence polarization (FP) or surface plasmon resonance (SPR). Pyrazole-pyrrolidine hybrids are known to modulate enzyme active sites, as seen in PI 3-Kα inhibitor studies .

- Molecular Docking : Use AutoDock Vina to model binding poses with protein targets (e.g., cytochrome P450). The hydroxyl group may form hydrogen bonds with catalytic residues, while the pyrazole ring engages in hydrophobic interactions .

- Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes) to evaluate pharmacokinetic potential. Compare with structurally similar compounds like levofloxacin derivatives for metabolic pathway insights .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility and stability be addressed?

Methodological Answer:

- Solubility Profiling : Use shake-flask methods with UV/Vis quantification across pH gradients (1–13). The compound’s solubility in polar solvents (e.g., ethanol) may contradict literature due to polymorphic forms, as observed in pyrazolone derivatives .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydroxyl group oxidation or pyrazole ring hydrolysis could explain discrepancies, requiring inert atmosphere storage .

Q. What strategies validate synthetic routes when intermediate characterization fails?

Methodological Answer:

- Tandem MS/MS : Fragment uncharacterized intermediates to confirm structural motifs (e.g., pyrrolidine ring cleavage at m/z 70–80).

- Mechanistic Probes : Introduce isotopic labeling (e.g., deuterium at the pyrrolidine C3 position) to track reaction pathways, as applied in diazomethane-based syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.